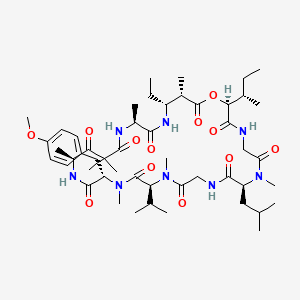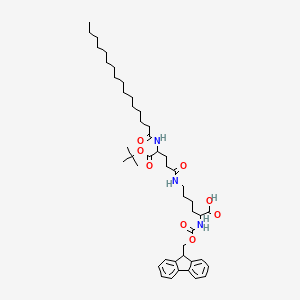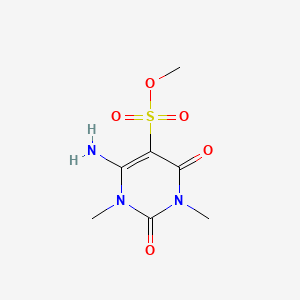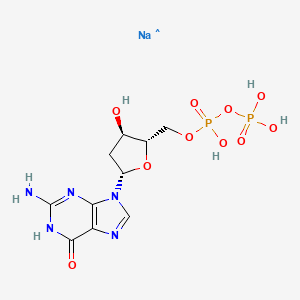
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one is a chemical compound with the molecular formula C14H9NO2 and a molecular weight of 223.23 g/mol It is known for its unique bicyclic structure, which includes a benzoyl group and an azabicyclo framework
Vorbereitungsmethoden
The synthesis of 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the cyclization of a 2,4-dihydroxoquinoline derivative through a series of reactions . The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Wissenschaftliche Forschungsanwendungen
7-Benzoyl-7-azabicyclo(42
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Its unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial research, it has been suggested that the compound inhibits bacterial growth by interfering with essential cellular processes. In anticancer studies, it is believed to exert its effects by binding to specific proteins involved in cell division, thereby inhibiting the proliferation of cancer cells .
Vergleich Mit ähnlichen Verbindungen
7-Benzoyl-7-azabicyclo(4.2.0)octa-1,3,5-trien-8-one can be compared with other similar compounds, such as:
7-Azabicyclo(4.2.0)octa-1,3,5-trien-8-one: This compound shares a similar bicyclic structure but lacks the benzoyl group, which may result in different chemical and biological properties.
1H-Imidazo(4,5-c)quinoline derivatives: These compounds have been studied for their antimicrobial and anticancer activities and share structural similarities with this compound.
The uniqueness of 7-Benzoyl-7-azabicyclo(42
Eigenschaften
CAS-Nummer |
7155-17-1 |
|---|---|
Molekularformel |
C14H9NO2 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
7-benzoyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C14H9NO2/c16-13(10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)14(15)17/h1-9H |
InChI-Schlüssel |
VVPBEWFSPBASBT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)


![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)



